molecular formula C13H18N2O3 B1445589 tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate CAS No. 1421065-63-5

tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate

Cat. No. B1445589
M. Wt: 250.29 g/mol
InChI Key: YWRUTWVIVPTCKS-UHFFFAOYSA-N
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Description

Tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate, also known as TBOA, is a potent and selective blocker of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain, from the synapse. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and traumatic brain injury.

Scientific Research Applications

Synthesis and Structural Studies

  • The chemical synthesis process of tert-butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate and its derivatives has been a focus of various studies. For instance, Lancelot, Ladurée, and Robba (1985) described the synthesis of related compounds using 3-amino pyridine and 3-amino pyrazine as starting materials, which are then converted into pyrrolyl derivatives (Lancelot, Ladurée, & Robba, 1985).

  • Kandalkar et al. (2013) extended the scope of this methodology by synthesizing tert-butyl carboxylate-substituted amino-pyridine, -pyridazine, and -pyrazine, highlighting the efficiency of one-pot amination of carboxylate-substituted nitrogen-containing heteroaryl chlorides via Staudinger reaction (Kandalkar et al., 2013).

  • The green synthesis of tert-butyl 2-amino-4-aryl-7,8-dihydro-5-oxo-4H-pyrano-(3,2-c)pyridine-6(5H)-carboxylate derivatives in ionic liquids is also reported, demonstrating an environmentally friendly approach (张梅梅 et al., 2013).

Biological Evaluation and Activity

  • Doležal et al. (2006) conducted a study on substituted pyrazinecarboxamides, involving tert-butyl pyrazine-2-carboxylic acid derivatives, to evaluate their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).

  • Additionally, Zong and Thummel (2005) reported the use of related compounds in water oxidation processes, with the synthesis of complexes featuring 4-tert-butyl-2,6-di(1',8'-naphthyrid-2'-yl)pyridine (Zong & Thummel, 2005).

Advanced Material Synthesis

  • Richter et al. (2009) synthesized tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, showcasing the potential of similar compounds in material science, particularly in the development of new heterocyclic systems (Richter et al., 2009).

  • The development of new conformationally constrained peptidomimetic derivatives, such as benzyl (6S)-1,3-dichloro-4-oxo-4,6,7,8-tetrahydro-pyrrolo[1,2-a]pyrazine-6-carboxylic ester, also highlights the relevance of these compounds in medicinal chemistry and drug design (Gloanec et al., 2002).

properties

IUPAC Name

tert-butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)14-7-8-15-10(9-14)5-4-6-11(15)16/h4-6H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRUTWVIVPTCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC=CC2=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate
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tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate
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tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate
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tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate
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tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate
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tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate

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